N-(3,5-dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
Description
N-(3,5-Dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic carboxamide derivative featuring a 3,5-dimethylphenyl group attached to an oxane (tetrahydropyran) ring substituted with a thiophen-2-yl moiety at the 4-position. This compound combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymatic or receptor-based pathways.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-13-10-14(2)12-15(11-13)19-17(20)18(5-7-21-8-6-18)16-4-3-9-22-16/h3-4,9-12H,5-8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDIUTVPBIKIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparison of Key Structural and Functional Properties
Key Findings:
- Substituent Effects : Both electron-donating (methyl) and withdrawing (fluoro) groups at the 3,5-positions yield similar IC50 values (~10 µM) in naphthalene-based analogs, indicating lipophilicity is a major driver of PET inhibition .
- Core Structure Differences : The oxane-thiophene core in the target compound likely alters molecular geometry and electronic distribution compared to the planar naphthalene system. This could influence binding to photosystem II (PSII) or membrane permeability.
Meta-Substituted Trichloro-Acetamides
Compounds like N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () highlight the impact of meta-substitution on solid-state geometry.
Thiophene-Containing Derivatives
Thiophene-based compounds, such as those in , exhibit antiproliferative activity via tyrosine kinase inhibition . Though the target compound’s biological target is distinct (PSII), the thiophene moiety’s electronic properties could similarly enhance interactions with hydrophobic binding pockets.
Research Implications
- Structure-Activity Relationships (SAR) : The 3,5-dimethylphenyl group is a versatile pharmacophore for PET inhibition, but core structure modifications (naphthalene vs. oxane-thiophene) significantly alter bioactivity.
- Design Optimization : Introducing electron-withdrawing groups (e.g., Cl, F) to the oxane-thiophene core could further enhance lipophilicity and PET-inhibiting potency.
- Synthetic Feasibility : Microwave-assisted synthesis (as used in ) may improve yields for the target compound, given its structural complexity .
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